molecular formula C17H17BrF2N2OS B3040409 N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea CAS No. 1980044-84-5

N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea

Cat. No.: B3040409
CAS No.: 1980044-84-5
M. Wt: 415.3
InChI Key: LFHSKMXXMDACPH-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea (CAS No. 1858256-53-7) is a thiourea derivative with the molecular formula C₁₇H₁₇BrF₂N₂OS and a molecular weight of 415.3 g/mol . Its IUPAC name, 1-(2-bromo-4-propan-2-ylphenyl)-3-[3-(difluoromethoxy)phenyl]thiourea, reflects its bifunctional aromatic substitution: a bromo-isopropylphenyl group and a difluoromethoxyphenyl group linked via a thiourea (–N–C(S)–N–) bridge.

Properties

IUPAC Name

1-(2-bromo-4-propan-2-ylphenyl)-3-[3-(difluoromethoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrF2N2OS/c1-10(2)11-6-7-15(14(18)8-11)22-17(24)21-12-4-3-5-13(9-12)23-16(19)20/h3-10,16H,1-2H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHSKMXXMDACPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea is a synthetic thiourea derivative characterized by its unique molecular structure, which includes a brominated isopropylphenyl group and a difluoromethoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

  • Molecular Formula : C17H17BrF2N2OS
  • Molecular Weight : 415.3 g/mol
  • CAS Number : 1858256-53-7
  • Boiling Point : 446.2 °C (predicted)
  • Density : 1.487 g/cm³ (predicted)
  • pKa : 11.63 (predicted)

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of urease, which is relevant in treating kidney stones and certain infections. The difluoromethoxy group enhances lipophilicity, potentially increasing bioavailability and efficacy against target enzymes.
  • Anticancer Properties : Research indicates that thiourea derivatives can inhibit cancer cell proliferation by targeting molecular pathways involved in angiogenesis and cell signaling. This compound may also reverse treatment resistance in various cancer types .

Antimicrobial Activity

Thiourea derivatives, including this compound, have demonstrated antibacterial properties. The presence of the bromine atom and difluoromethoxy group may contribute to enhanced activity against certain bacterial strains. For instance, studies have shown that structural modifications in thioureas can significantly affect their binding affinity to bacterial enzymes, leading to varying degrees of antimicrobial effectiveness .

Antioxidant Activity

In addition to antimicrobial effects, this compound exhibits antioxidant properties. Thiourea derivatives are known for their ability to scavenge free radicals, which can protect cells from oxidative stress and related damage .

Case Studies

  • Anticancer Activity Assessment :
    • A study evaluated the anticancer effects of various thiourea derivatives, including this compound against human leukemia cell lines. The compound showed significant cytotoxicity with an IC50 value as low as 1.50 µM, indicating strong potential for therapeutic applications in oncology .
  • Bacteriostatic Activity :
    • Another investigation focused on the antibacterial properties of thiourea derivatives against E. coli. The study revealed that compounds with similar structural features exhibited varying minimum inhibitory concentration (MIC) values, supporting the hypothesis that structural modifications can enhance biological activity .

Comparative Analysis of Thiourea Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundBrominated isopropyl group, difluoromethoxy groupUrease inhibition, anticancer activity
N-(2-Bromo-4-methylphenyl)thioureaBrominated phenyl groupModerate antibacterial activity
N,N'-DiisopropylthioureaTwo isopropyl groupsLimited biological activity

Scientific Research Applications

N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea is a chemical compound with the molecular formula C17H17BrF2N2OSC_{17}H_{17}BrF_2N_2OS and a molecular weight of 415.3 g/mol. It is a thiourea derivative with a brominated isopropylphenyl group and a difluoromethoxyphenyl moiety in its structure. This compound has potential biological activities and uses in medicinal chemistry, especially as an enzyme inhibitor.

This compound shows significant biological activity as an inhibitor of certain enzymes. It has demonstrated potential in urease inhibition, which is useful for treating kidney stones and certain infections. The difluoromethoxy group in the compound may enhance its biological activity by improving its lipophilicity and bioavailability.

Interactions with Biological Targets

Studies have examined the interactions of this compound with biological targets.

Structural Similarity

Several compounds share structural similarities with this compound.
Examples of similar compounds:

  • N-(2-Bromo-4-methylphenyl)thiourea, which has a brominated phenyl group but lacks the difluoromethoxy substituent.
  • N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea, which has a trifluoromethoxy group instead of difluoromethoxy.
  • N,N'-Diisopropylthiourea, which has two isopropyl groups but lacks aromatic substitutions and has a simplified structure.

The specific combination of bromination and difluoromethoxy substitution gives this compound unique biological activities compared to similar compounds.

Table of Structurally Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(2-Bromo-4-methylphenyl)thioureaBrominated phenyl groupLacks difluoromethoxy substituent
N-[4-Bromo-2-(trifluoromethoxy)phenyl]thioureaTrifluoromethoxy instead of difluoromethoxyDifferent halogen substitution
N,N'-DiisopropylthioureaTwo isopropyl groupsSimplified structure without aromatic substitutions

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The main compound’s difluoromethoxy group (–OCF₂H) is less electron-withdrawing than trifluoromethoxy (–OCF₃) in , which may reduce its electrophilicity but enhance metabolic stability compared to non-fluorinated analogues.
  • Bioactivity Clues : Diafenthiuron’s pesticidal activity suggests that bromo- and isopropyl-substituted thioureas may have agrochemical applications, though the main compound’s difluoromethoxy group could redirect its selectivity.

Spectral Comparison

  • IR Spectroscopy :
    • The main compound’s thiourea moiety should exhibit C=S stretching at ~1240–1255 cm⁻¹, consistent with thione tautomers (absence of νS–H at 2500–2600 cm⁻¹) .
    • Difluoromethoxy C–F vibrations are expected near 1100–1200 cm⁻¹, distinct from trifluoromethoxy’s stronger absorptions .
  • NMR :
    • The bromo-isopropyl group would show aromatic proton signals downfield (~7.5–8.5 ppm for bromo-substituted aryl) and a multiplet for the isopropyl methyl groups (~1.2–1.4 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea
Reactant of Route 2
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N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea

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